Xanomeline

Catalog No.
S005783
CAS No.
131986-45-3
M.F
C14H23N3OS
M. Wt
281.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanomeline

CAS Number

131986-45-3

Product Name

Xanomeline

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole

Molecular Formula

C14H23N3OS

Molecular Weight

281.42 g/mol

InChI

InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3

InChI Key

JOLJIIDDOBNFHW-UHFFFAOYSA-N

SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C

Synonyms

(3-O-hexyloxy)-TZTP, 3-(3-O-hexyl-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, LY 246708, LY-246708, LY246708, xanomeline, xanomeline tartrate

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C

Description

The exact mass of the compound Xanomeline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of tetrahydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Muscarinic Acetylcholine Receptor Agonist

Xanomeline acts as an agonist for muscarinic acetylcholine receptors, particularly M1 and M4 subtypes []. These receptors are involved in various brain functions, including memory, learning, and cognition []. By activating these receptors, xanomeline may influence these processes.

Unique Binding Properties

One intriguing characteristic of xanomeline is its binding properties. Unlike most agonists, xanomeline exhibits both reversible and wash-resistant binding to M1 and M4 receptors []. This wash-resistant binding suggests a prolonged activation of these receptors, potentially leading to sustained effects compared to other agonists.

Investigating Neurological Disorders

Due to its interaction with the cholinergic system, xanomeline is being explored as a potential treatment for neurological disorders like Alzheimer's disease and schizophrenia, where cholinergic dysfunction is implicated [, ]. Research is ongoing to assess its efficacy and safety in these contexts.

Understanding Muscarinic Receptor Function

Xanomeline's specific targeting of M1 and M4 receptors makes it a valuable tool for researchers studying the function of these receptor subtypes. By observing xanomeline's effects, scientists can gain insights into the specific roles of M1 and M4 receptors in various physiological processes [].

Xanomeline is a small molecule that acts as a muscarinic acetylcholine receptor agonist, primarily targeting the M1 and M4 receptor subtypes. Initially developed through collaboration between Eli Lilly and Novo Nordisk, xanomeline is being investigated for its therapeutic potential in treating central nervous system disorders, particularly schizophrenia and Alzheimer's disease. Its chemical structure is characterized by a thiadiazole-dihydropyridine core, which contributes to its pharmacological activity. Xanomeline has a molecular weight of approximately 281.4 g/mol and is noted for its lipophilicity, allowing it to effectively penetrate the blood-brain barrier .

As mentioned earlier, Xanomeline's mechanism of action revolves around its interaction with muscarinic receptors:

  • Targeting Specific Subtypes: It preferentially binds to M1 and M4 subtypes, located in brain regions critical for memory, cognition, and reward processing [].
  • Modulating Neurotransmitters: By stimulating these receptors, Xanomeline may enhance dopaminergic and glutamatergic neurotransmission, potentially improving cognitive function and alleviating symptoms in neurodegenerative diseases [].
  • Restoring Balance: Studies suggest Xanomeline can even restore nicotinic acetylcholine receptor signaling in aged mice, potentially offering a multifaceted approach to treating cognitive decline.
  • Muscarinic Agonist Concerns: Drugs acting on muscarinic receptors can cause side effects like nausea, vomiting, dizziness, and confusion []. These potential side effects need to be thoroughly investigated during clinical trials.
  • Dose-Limiting Effects: Early clinical trials of Xanomeline for schizophrenia and Alzheimer's disease were halted due to dose-limiting side effects, highlighting the need for further optimization [].

Xanomeline undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in its biotransformation. The compound exhibits poor bioavailability (<1%) due to extensive first-pass metabolism in the liver, leading to rapid clearance from systemic circulation . The

Xanomeline's mechanism of action involves the modulation of neurotransmitter systems in the central nervous system. It acts as an agonist at muscarinic acetylcholine receptors, particularly M1 and M4 subtypes, leading to rebalancing of cholinergic, dopaminergic, and glutamatergic circuits. This activity has been associated with potential antipsychotic effects, as evidenced by preclinical studies demonstrating its ability to alleviate symptoms of psychosis without inducing the extrapyramidal side effects commonly seen with traditional antipsychotics . Additionally, xanomeline has shown promise in improving behavioral symptoms in Alzheimer's patients .

Xanomeline is primarily explored for its applications in treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Its unique profile as a muscarinic receptor agonist positions it as a potential alternative to conventional antipsychotics, offering a different mechanism of action that may reduce typical adverse effects. Furthermore, xanomeline has been investigated in combination therapies, such as with trospium chloride, to mitigate peripheral side effects while maintaining efficacy in central nervous system disorders .

Studies investigating xanomeline's interactions with other compounds have focused on its pharmacodynamics at muscarinic receptors. The compound's binding profiles reveal that it can activate both orthosteric and allosteric sites on the M4 muscarinic acetylcholine receptor. This dual binding capability suggests that xanomeline may modulate receptor activity more effectively than selective agonists or antagonists alone . Furthermore, interaction studies have indicated that xanomeline may inhibit certain enzymes like CYP3A4 locally within the intestines without systemic inhibition, highlighting its selective pharmacological profile .

Xanomeline shares structural and functional similarities with several other compounds that act on muscarinic receptors or exhibit cholinergic properties. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionSelectivityNotable Effects
XanomelineAgonist at M1 and M4 receptorsNon-selective but preferentially M1/M4Antipsychotic-like effects; cognitive enhancement
ArecolineAgonist at muscarinic receptorsNon-selectivePsychoactive effects; used in traditional medicine
CevimelineAgonist at M1 receptorsSelectiveTreatment for dry mouth; fewer CNS effects
PilocarpineAgonist at M3 receptorsSelectiveUsed for glaucoma; promotes salivation

Xanomeline's unique profile lies in its ability to preferentially activate both M1 and M4 receptors while minimizing classical cholinomimetic side effects commonly associated with non-selective agonists. This selectivity may contribute to its therapeutic potential in treating conditions characterized by neurotransmitter imbalances .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

281.15618354 g/mol

Monoisotopic Mass

281.15618354 g/mol

Heavy Atom Count

19

Appearance

Solid powder

UNII

9ORI6L73CJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Muscarinic Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM4 [HSA:1132] [KO:K04132]

Pictograms

Irritant

Irritant

Other CAS

131986-45-3

Wikipedia

Xanomeline

Dates

Modify: 2023-09-12
1. ACS Chem Neurosci. 2017 Mar 15;8(3):435-443. doi: 10.1021/acschemneuro.7b00001.
Epub 2017 Feb 13.
Classics in Chemical Neuroscience: Xanomeline.
Bender AM(1), Jones CK(1)(2), Lindsley CW(1)(2)(3).
Author information:
(1)Vanderbilt Center for Neuroscience Drug Discovery, Vanderbilt University
School of Medicine , Nashville, Tennessee 37232, United States.
(2)Department of Pharmacology, Vanderbilt University School of Medicine ,
Nashville, Tennessee 37232, United States.
(3)Department of Chemistry, Vanderbilt Institute of Chemical Biology, Vanderbilt
University , Nashville, Tennessee 37232, United States.
Xanomeline (1) is an orthosteric muscarinic acetylcholine receptor (mAChR)
agonist, often referred to as M1/M4-preferring, that received widespread
attention for its clinical efficacy in schizophrenia and Alzheimer/'s disease (AD)
patients. Despite the compound/'s promising initial clinical results,
dose-limiting side effects limited further clinical development. While
xanomeline, and related orthosteric muscarinic agonists, have yet to receive
approval from the FDA for the treatment of these CNS disorders, interest in the
compound/'s unique M1/M4-preferring mechanism of action is ongoing in the field of
chemical neuroscience. Specifically, the promising cognitive and behavioral
effects of xanomeline in both schizophrenia and AD have spurred a renewed
interest in the development of safer muscarinic ligands with improved subtype
selectivity for either M1 or M4. This Review will address xanomeline/'s overall
importance in the field of neuroscience, with a specific focus on its chemical
structure and synthesis, pharmacology, drug metabolism and pharmacokinetics
(DMPK), and adverse effects.
2. CNS Drug Rev. 2003 Summer;9(2):159-86.
Xanomeline and the antipsychotic potential of muscarinic receptor subtype
selective agonists.
Mirza NR(1), Peters D, Sparks RG.
Author information:
(1)Department of Pharmacology, NeuroSearch A/S, 93 Pederstrupvej, Ballerup,
Denmark. max@neurosearch.dk
Binding studies initially suggested that the muscarinic agonist, xanomeline, was
a subtype selective muscarinic M(1) receptor agonist, and a potential new
treatment for Alzheimer/'s disease. However, later in vitro and in vivo functional
studies suggest that this compound is probably better described as a subtype
selective M(1)/M(4) muscarinic receptor agonist. This subtype selectivity profile
has been claimed to explain the limited classical cholinomimetic side effects,
particularly gastrointestinal, seen with xanomeline in animals. However, in both
healthy volunteers and Alzheimer/'s patients many of these side effects have been
reported for xanomeline and in the patient population this led to a >50%
discontinuation rate. Clearly, the preclinical studies have not been able to
predict this adverse profile of xanomeline, and this suggests that either
xanomeline is not as subtype selective as predicted from preclinical research or
that there are differences between humans and animals with regard to muscarinic
receptors. Nevertheless, in Alzheimer/'s patients xanomeline dose-dependently
improves aspects of behavioral disturbance and social behavior including a
reduction in hallucinations, agitation, delusions, vocal outbursts and
suspiciousness. The effects on cognition are not as robust and mainly seen at the
highest doses tested. These effects in Alzheimer/'s patients have given impetus to
the suggestion that muscarinic agonists have potential antipsychotic effects. The
current review assesses the antipsychotic profile of xanomeline within the
framework of the limited clinical studies with cholinergic agents in man, and the
preclinical research on xanomeline using various models commonly used for the
assessment of new antipsychotic drugs. In general, xanomeline has an
antipsychotic-like profile in various dopamine models of psychosis and this
agrees with the known interactions between the cholinergic and dopaminergic
systems in the brain. Moreover, current data suggests that the actions of
xanomeline at the M(4) muscarinic receptor subtype might mediate its
antidopaminergic effects. Particularly intriguing are studies showing that
xanomeline, even after acute administration, selectively inhibits the firing of
mesolimbic dopamine cells relative to dopamine cell bodies projecting to the
striatum. This data suggest that xanomeline would have a faster onset of action
compared to current antipsychotics and would not induce extrapyramidal side
effects. The preclinical data on the whole are promising for an
antipsychotic-like profile. If in a new formulation (i.e., transdermal)
xanomeline has less adverse effects, this drug may be valuable in the treatment
of patients with psychosis.

Explore Compound Types